Ethyl 4-oxo-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate
Description
Ethyl 4-oxo-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate is a synthetic organic compound featuring a multifunctional structure. Its core consists of:
- A 1,2,4-oxadiazole ring, a heterocycle known for metabolic stability and hydrogen-bonding capabilities.
- A thiophene-2-yl substituent at the 3-position of the oxadiazole, contributing aromatic π-π stacking interactions.
- A benzyl group (via methyl linkage) at the 5-position of the oxadiazole, connected to an aniline moiety.
- A butanoate ester terminating in a ketone group, which may influence solubility and hydrolysis kinetics.
Properties
IUPAC Name |
ethyl 4-oxo-4-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]anilino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-2-25-18(24)10-9-16(23)20-14-7-4-3-6-13(14)12-17-21-19(22-26-17)15-8-5-11-27-15/h3-8,11H,2,9-10,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSKXIBHLOJEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-oxo-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article examines its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes an ethyl ester, a thiophene ring, and an oxadiazole moiety. The molecular formula is , with a molecular weight of approximately 350.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₃S |
| Molecular Weight | 350.41 g/mol |
| Density | Not specified |
| Solubility in Water | Not specified |
| Melting Point | Not specified |
Research indicates that compounds similar to this compound may exhibit several biological activities:
- Antitumor Activity : Compounds with thiophene and oxadiazole groups have shown promise in inhibiting tumor cell proliferation. For instance, studies have reported that related oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .
- Antimicrobial Properties : The presence of the thiophene ring is often associated with antimicrobial activity. Some derivatives have demonstrated efficacy against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes .
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity can be particularly relevant in treating conditions like arthritis or other inflammatory diseases .
Case Studies
A notable study investigated the effects of a similar compound on mouse splenocytes, demonstrating a significant increase in immune cell viability when exposed to the compound at concentrations as low as 100 nM. This suggests potential applications in immunotherapy .
Another study focused on the synthesis and evaluation of thiophene-based compounds for their inhibitory effects on phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. The results indicated that these compounds could serve as lead candidates for developing anti-inflammatory drugs .
Toxicological Profile
While specific toxicity data for this compound is limited, related compounds have been noted for potential skin and eye irritations upon contact. Furthermore, the structural components suggest caution due to possible interactions with biological membranes .
Table 2: Toxicological Information
| Toxicity Parameter | Value |
|---|---|
| Eye Irritation | May cause irritation |
| Skin Irritation | May cause irritation |
| LD50 | Not available |
| Carcinogenicity | Not listed |
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Transformations
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
Mechanistic Insight :
-
Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate.
-
Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .
Ketone Reactivity
The 4-oxo group participates in nucleophilic additions and reductions:
Reduction to Alcohol
Key Data :
-
IR post-reduction shows loss of ketone C=O (1705 cm⁻¹) and emergence of O–H stretch (3400 cm⁻¹) .
-
Stereoselectivity is not observed due to planar sp² hybridization at the carbonyl carbon .
Nucleophilic Addition (e.g., Grignard Reagents)
-
Reaction with CH₃MgBr forms a tertiary alcohol, confirmed by ¹H NMR (δ 1.4 ppm, singlet for CH₃).
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening in harsh acidic or reductive environments:
Acid-Catalyzed Ring Opening
| Conditions | Products | Mechanism |
|---|---|---|
| Conc. HCl, reflux, 12 h | 2-((3-(Thiophen-2-yl)carbamoyl)methyl)benzamide | Protonation at N-2, cleavage of N–O bond . |
Reductive Ring Opening
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| H₂, Pd/C, EtOH, 50 psi | 24 h, 25°C | Ethyl 4-((2-(aminomethyl)phenyl)amino)-4-oxobutanoate | 78% |
Structural Confirmation :
Electrophilic Aromatic Substitution (Thiophene and Phenyl Rings)
The thiophene and phenyl rings undergo regioselective substitutions:
Nitration
| Conditions | Site | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | Thiophene C-5 | Ethyl 4-oxo-4-((2-((3-(5-nitrothiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate | 65% |
Halogenation
| Reagents | Product | Yield |
|---|---|---|
| Br₂, CHCl₃, 25°C | Ethyl 4-oxo-4-((2-((3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate | 72% |
Regiochemical Rationale :
-
Thiophene’s electron-rich C-5 position is favored for electrophilic attack .
-
Steric hindrance from the oxadiazole-methyl group directs substitution on the phenyl ring to the para position .
Cross-Coupling Reactions
The brominated derivative participates in Suzuki-Miyaura couplings:
| Conditions | Product | Yield |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, ArB(OH)₂, DMF/H₂O, 80°C | Ethyl 4-oxo-4-((2-((3-(5-(4-methoxyphenyl)thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate | 88% |
Key Observation :
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with mass loss corresponding to CO₂ and ethylene release from the ester group.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
Compound A (L694247): 2-[5-[3-(4-Methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indol-3yl]ethanamine .
- Similarities : Shares the 1,2,4-oxadiazole core and a benzyl-linked substituent.
- Differences : Replaces thiophene with an indole group and includes a sulphonamide moiety.
- Implications : The indole and sulphonamide groups enhance receptor affinity (e.g., serotonin receptors), while the thiophene in the target compound may prioritize aromatic interactions over hydrogen bonding.
Compound B (Patent EP2024): 3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione .
- Similarities : Contains a 1,2,4-oxadiazole ring with a trifluoromethylphenyl substituent.
- Differences: Incorporates a morpholinoethyl group and imidazolidinedione, improving solubility and metabolic stability.
Analogues with Thiophene and Heterocyclic Systems
Compound C (): 2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl)-1,3,4-oxadiazol-5-yl)amino]acetic acid .
- Similarities : Dual thiophene units and a heterocyclic oxadiazole.
- Differences : Uses a 1,3,4-oxadiazole isomer and a polar hydroxyethoxy group.
- Implications : The 1,3,4-oxadiazole isomer may exhibit weaker DNA binding (free energy = −6.58 kcal/mol) compared to 1,2,4-oxadiazoles due to altered dipole moments. The target compound’s ester group likely increases lipophilicity relative to Compound C’s carboxylic acid.
Physicochemical and Pharmacokinetic Comparisons
| Parameter | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Oxadiazole Isomer | 1,2,4 | 1,2,4 | 1,2,4 | 1,3,4 |
| Aromatic Group | Thiophene-2-yl | Indole | Trifluoromethylphenyl | Thiophene |
| Key Substituent | Butanoate ester | Sulphonamide | Morpholinoethyl | Hydroxyethoxy |
| Polarity | Moderate (ester) | High (sulphonamide) | Low (CF3) | High (carboxylic acid) |
| Theoretical LogP | ~3.2 (estimated) | ~2.1 | ~4.5 | ~1.8 |
Functional Implications
- Metabolic Stability : The 1,2,4-oxadiazole in the target compound and Compounds A/B resists hydrolysis better than 1,3,4-oxadiazoles (e.g., Compound C) .
- Binding Interactions : Thiophene’s π-electron density may favor interactions with hydrophobic enzyme pockets, whereas indole (Compound A) or trifluoromethyl groups (Compound B) target polar or sterically demanding sites.
- Solubility: The target compound’s ester group balances lipophilicity, whereas Compound C’s carboxylic acid and Compound B’s morpholinoethyl group enhance aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
